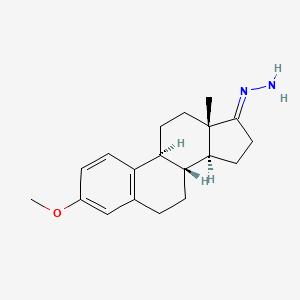

3-O-Methyl Estrone Hydrazone

Description

Properties

IUPAC Name |

(E)-[(8R,9S,13S,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O/c1-19-10-9-15-14-6-4-13(22-2)11-12(14)3-5-16(15)17(19)7-8-18(19)21-20/h4,6,11,15-17H,3,5,7-10,20H2,1-2H3/b21-18+/t15-,16-,17+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXXAISJFSZAOS-FYRAELIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=NN)CCC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1\2CC[C@H]3[C@H]([C@@H]1CC/C2=N\N)CCC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858038 | |

| Record name | (17E)-17-Hydrazinylidene-3-methoxyestra-1,3,5(10)-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105663-60-3 | |

| Record name | (17E)-17-Hydrazinylidene-3-methoxyestra-1,3,5(10)-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group of 3-O-methyl estrone. Triethylamine serves as a base to deprotonate hydrazine, enhancing its nucleophilicity, while ethanol acts as the solvent. The general equation is:

Key parameters include:

-

Molar ratio : A 1:1.2 stoichiometry of 3-O-methyl estrone to hydrazine hydrate ensures complete conversion.

-

Temperature : Room temperature (25–30°C) suffices, avoiding side reactions such as oxidation.

-

Workup : The product precipitates upon dilution with water and is purified via recrystallization from methanol.

Yield and Purity Considerations

The method’s high yield (95%) is attributed to the simplicity of the one-step reaction and the stability of the hydrazone product. Purity is confirmed by thin-layer chromatography (TLC) using chloroform/acetone (7:3 v/v) as the mobile phase. Industrial suppliers report a market price of $155.00/5 mg , reflecting the efficiency of this route.

Multi-Step Synthesis via Intermediate Formation

An alternative pathway, developed by Mistry et al. (2021), involves synthesizing this compound through a biphenyl-2-carbonitrile intermediate. This method is favored for producing derivatives with enhanced bioactivity.

Step 1: Synthesis of 4’-(3yloxymethyl)-1,3,5(10)-estratriene-biphenyl-2-carbonitrile

Estrone reacts with 4’-bromomethyl-2-cyanobiphenyl in a mixture of acetone and dimethylformamide (DMF) under alkaline conditions:

Step 2: Hydrazone Formation

Intermediate 3 undergoes reflux with hydrazine hydrate in methanol, catalyzed by glacial acetic acid:

Step 3: Carboxylation for Derivative Synthesis

The hydrazone is further functionalized with acid chlorides (e.g., benzoyl chloride) in dichloromethane and triethylamine to produce bioactive carbohydrazides. While this step diverges from the target compound, it underscores the versatility of the hydrazone intermediate.

Comparative Analysis of Synthesis Methods

The direct method excels in simplicity and yield, whereas the multi-step approach enables downstream derivatization for drug discovery.

Optimization Strategies and Challenges

Solvent Selection

-

Ethanol vs. Methanol : Ethanol’s higher boiling point (78°C vs. 65°C) reduces evaporation losses in the direct method. Methanol, however, enhances solubility of intermediates in multi-step syntheses.

-

DMF as Co-Solvent : Polar aprotic solvents like DMF stabilize transition states in SN2 reactions, critical for intermediate formation.

Catalytic Efficiency

Chemical Reactions Analysis

Types of Reactions: 3-O-Methyl Estrone Hydrazone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazone group can participate in substitution reactions, where other functional groups replace the hydrazone moiety

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions

Major Products Formed:

Oxidation: Formation of oxides or ketones.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted hydrazones or other derivatives

Scientific Research Applications

Chemistry: 3-O-Methyl Estrone Hydrazone is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules. It is also studied for its potential catalytic properties in various chemical reactions .

Biology: In biological research, this compound is used to study the effects of hydrazone derivatives on cellular processes. It is also investigated for its potential as a biochemical probe to understand hormone-receptor interactions .

Medicine: The compound is explored for its potential therapeutic applications, including its role as an anti-cancer agent. Research is ongoing to determine its efficacy and safety in medical treatments .

Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds .

Mechanism of Action

The mechanism of action of 3-O-Methyl Estrone Hydrazone involves its interaction with specific molecular targets, such as hormone receptors. The hydrazone group can form stable complexes with metal ions, which may enhance its biological activity. The compound can also modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Similar Hydrazone and Estrone Derivatives

Structural Comparisons

3-O-Methyl Estrone Hydrazone vs. Benzohydrazones

Benzohydrazones (e.g., N’-(5-bromo-2-hydroxy-3-methoxybenzylidene)benzohydrazide) adopt an E configuration with double bonds (1.26–1.29 Å) and conjugation effects in the –C(O)–NH– unit, enhancing their stability . In contrast, this compound combines a steroidal backbone with a hydrazone group, likely influencing its solubility and receptor-binding affinity due to the hydrophobic estrone core .

This compound vs. Naringin-Derived Hydrazones

Hydrazones synthesized from naringin (e.g., compound 2a) feature flavonoid-derived structures with hydrophilic substituents. These compounds exhibit potent antibacterial (MIC: 62.5 µg/mL) and antioxidant (IC50: 3.7 µg/mL) activities, attributed to the hydrazone moiety stabilizing free radicals . The steroidal structure of this compound may instead favor interactions with estrogen receptors or enzymes like estrone sulfatase .

Table 1: Bioactivity of Hydrazone Derivatives

*E1-3-MTP (Estrone-3-methylthiophosphonate): A 3-O-modified estrone derivative with competitive sulfatase inhibition, suggesting that this compound may similarly target estrogen metabolism pathways .

Key Findings:

- Antimicrobial Activity : Hydrazones derived from naringin or benzoic acid show superior activity compared to precursors, highlighting the critical role of the hydrazone group . This compound’s steroidal structure may limit antibacterial efficacy but enhance hormonal targeting.

- Antioxidant Capacity: Phenylhydrazones with alkyl chains (e.g., compound 3a) exhibit radical scavenging comparable to synthetic antioxidants (BHA/BHT) .

- Enzyme Inhibition : E1-3-MTP’s 3-O-modification enables potent sulfatase inhibition (Ki: 14.6–32.8 µM), suggesting that this compound could similarly modulate estrogenic enzyme activity .

Metabolic Stability and Isomerism

3-O-Methyl Estrone derivatives exhibit rotational isomerism, as seen in NMR studies where 3-O-methyl signals remain singular, while other groups split due to asymmetric environments . This isomerism may influence this compound’s metabolic stability and binding kinetics compared to simpler hydrazones like those derived from benzaldehyde or naringin .

Biological Activity

3-O-Methyl Estrone Hydrazone is a synthetic derivative of estrone, a naturally occurring estrogen. This compound is characterized by the addition of a hydrazone functional group at the 3-O position of the estrone structure. Its unique chemical properties have garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula CHNO and a molecular weight of approximately 298.423 g/mol. The compound's structure features an aromatic steroid framework typical of estrogenic compounds, modified by a hydrazone linkage which is crucial for its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 298.423 g/mol |

| Functional Groups | Hydrazone, methyl ether |

The biological activity of this compound is primarily mediated through its interaction with estrogen receptors (ERs). The hydrazone group facilitates binding to these receptors, potentially modulating various signaling pathways involved in cellular processes.

- Estrogen Receptor Interaction : Studies indicate that this compound exhibits estrogenic activity by binding to ERs, influencing gene expression related to cell proliferation and differentiation.

- Metal Ion Complexation : The hydrazone moiety can form stable complexes with metal ions, which may enhance its biological activity and stability in physiological conditions.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer effects, particularly against hormone-responsive cancers such as prostate cancer. In vitro assays have demonstrated cytotoxic effects on prostate cancer cell lines (PC-3, LNCaP, DU145), indicating its potential as an anticancer agent .

- Hormonal Activity : As a derivative of estrone, it retains estrogen-like properties which can influence reproductive health and other estrogen-mediated processes .

- Potential as a Biochemical Probe : The compound is explored for its utility in studying hormone-receptor interactions, providing insights into the mechanisms underlying hormone action in various biological systems.

Comparative Studies

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Hydrazone linked to estrone | Estrogenic, anticancer potential | Unique modification at 3-O |

| Estrone | Natural estrogen | Estrogenic | Precursor for many derivatives |

| Estradiol | Hydroxyl groups at positions 17 and 3 | Stronger estrogenic activity | More potent than estrone |

| Other Steroid Hydrazones | Various steroid frameworks | Varies by structure | Specific biological targeting |

Case Studies

- Cytotoxicity Evaluation : A study synthesized various estrone derivatives, including this compound, and evaluated their cytotoxicity against prostate cancer cell lines. The results indicated significant cytotoxic effects for certain derivatives, suggesting a structure-activity relationship (SAR) where modifications influenced efficacy against cancer cells .

- Estrogen Receptor Binding Assays : Research involving dual-luciferase reporter assays demonstrated that specific derivatives exhibited selectivity towards different subtypes of α1-adrenergic receptors (ARs), further elucidating their potential therapeutic applications in targeting hormone-related diseases .

Q & A

Q. What synthetic methodologies are effective for preparing 3-O-Methyl Estrone Hydrazone, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves condensation of estrone derivatives with hydrazides. For example:

- Step 1 : Methylation of estrone to introduce the 3-O-methyl group, analogous to gallic acid methylation using dimethyl sulfate in basic conditions .

- Step 2 : Hydrazide formation via esterification (e.g., using Amberlyst-15 in methanol) or direct coupling (e.g., HATU/DIPEA in THF), yielding ~75–95% efficiency .

- Step 3 : Hydrazone formation by refluxing the hydrazide with aldehydes/ketones in ethanol. Optimization includes adjusting solvent polarity, temperature, and catalyst use to enhance yield and purity .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- 1H NMR : Key signals include:

- A singlet at ~3.7–3.9 ppm for the 3-O-methyl group .

- Azomethine (–HC=N–) proton at 8.7–8.8 ppm and hydrazide –NH– at ~12.0 ppm .

- Rotational isomerism in aldehydes may split signals (e.g., estrone dialdehyde shows 4:1 isomer ratios) .

- IR : Peaks at 1644–1646 cm⁻¹ (amide C=O), 1615 cm⁻¹ (C=N), and 3427–3486 cm⁻¹ (N–H stretch) confirm functional groups .

- Mass Spectrometry : (M+H)+ peaks validate molecular weight .

Advanced Research Questions

Q. What in vitro models are suitable for evaluating the antitumor potential of this compound derivatives?

- Methodological Answer :

- Cell Lines : HepG2 (liver cancer) and HeLa (cervical cancer) are validated models. For example, estrone-17-hydrazone derivatives showed IC₅₀ values of 7.30–9.46 µM .

- Assays : MTT or SRB assays for cytotoxicity, combined with apoptosis markers (e.g., caspase-3 activation). Dose-response curves and selectivity indices (vs. normal cells) are critical .

- Mechanistic Studies : Molecular docking to estrogen receptors or tubulin targets, and metabolomic profiling (e.g., GC-MS for fatty acid levels in treated cells) .

Q. How do structural modifications of the hydrazone moiety influence bioactivity and receptor interactions?

- Methodological Answer :

- Substituent Effects : Electron-withdrawing groups (e.g., –NO₂, halogens) enhance anticancer activity by improving receptor binding. For example, 5-nitrothiophene derivatives showed enhanced cytotoxicity .

- Scaffold Hybridization : Conjugation with natural products (e.g., indole, chromone) improves pharmacokinetics. SAR studies on acyl/sulfonyl hydrazones reveal optimal linker lengths and steric effects .

- Quantitative SAR (QSAR) : Computational models (e.g., CoMFA/CoMSIA) guide rational design by correlating substituent electronic parameters (Hammett σ) with bioactivity .

Q. What analytical challenges arise in characterizing hydrazone derivatives, and how can they be resolved?

- Methodological Answer :

- Isomerism : Rotational isomers (e.g., estrone dialdehyde derivatives) complicate NMR interpretation. Dynamic NMR or low-temperature studies can resolve split signals .

- Purity Issues : HPLC with UV/fluorescence detection (e.g., C18 columns, acetonitrile/water gradients) ensures purity. LC-MS/MS validates trace impurities .

- Crystallography : X-ray diffraction (e.g., PDB: 2QW1) resolves stereochemistry, though hydrazone flexibility may require co-crystallization with stabilizing ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.